molecular formula C12H9N3O B3049231 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 198893-71-9

5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3049231
CAS No.: 198893-71-9
M. Wt: 211.22 g/mol
InChI Key: UNYFQKGWGIABDA-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine: is a heterocyclic compound that contains a naphthalene ring fused with an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the naphthalene ring imparts aromatic properties, while the oxadiazole ring contributes to its unique chemical reactivity and stability.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its unique reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and DNA makes it a candidate for drug development.

Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives have shown promise in preclinical studies as inhibitors of specific enzymes and receptors involved in disease pathways.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for applications in electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of naphthalene-2-carboxylic acid hydrazide with a suitable nitrile oxide under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives, which can further react to form various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino-substituted oxadiazole derivatives.

    Substitution: Various functionalized naphthalene derivatives.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interaction, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    Naphthalene-2-carboxylic acid: Shares the naphthalene core but lacks the oxadiazole ring.

    1,3,4-Oxadiazole derivatives: Similar heterocyclic structure but with different substituents on the oxadiazole ring.

    Naphthoquinone derivatives: Formed through oxidation of the naphthalene ring.

Uniqueness: 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the naphthalene and oxadiazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-naphthalen-2-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYFQKGWGIABDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595751
Record name 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198893-71-9
Record name 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of naphthalene-2-carboxylic acid hydrazide (0.6 g, 3.22 mmol, prepared as described in example 1) in dioxane (20 ml) was added a solution of sodium hydrogen carbonate (0.27 g, 3.22 mmol) in water (15 ml) and the resulting mixture was stirred for 5 min. To the reaction mixture was added cyanogen bromide (0.35 g, 3.3 mmol) and the mixture was stirred for 3 h at room temperature. The precipitate was filtered off and washed with diethyl ether (2×15 ml) and dried in vacuo at 50° C. affording 0.4 g of crude product which was suspended in absolute ethanol (15 ml) and stirred at reflux temperature for 0.5 h. The cooled suspension was filtered and the filter cake was dried in vacuo at 50° C. affording 130 mg (20%) of the title compound as a solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine
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Reactant of Route 6
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